![molecular formula C7H10Br2 B14408147 1,6-Dibromobicyclo[4.1.0]heptane CAS No. 85739-35-1](/img/structure/B14408147.png)
1,6-Dibromobicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromobicyclo[4.1.0]heptane is an organic compound with the molecular formula C7H10Br2. It is a derivative of bicyclo[4.1.0]heptane, where two bromine atoms are attached to the 1 and 6 positions of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromobicyclo[4.1.0]heptane can be synthesized starting from cyclohexene. The synthesis involves the addition of bromine to cyclohexene, followed by a cyclopropanation reaction. The reaction typically proceeds as follows:
Bromination: Cyclohexene is treated with bromine (Br2) to form 1,2-dibromocyclohexane.
Cyclopropanation: The 1,2-dibromocyclohexane undergoes a cyclopropanation reaction in the presence of a base, such as sodium hydroxide (NaOH), to form this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or cyclopropanes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while elimination reactions can produce alkenes or cyclopropanes .
Scientific Research Applications
1,6-Dibromobicyclo[4.1.0]heptane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Chemical Biology: The compound is employed in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1,6-Dibromobicyclo[4.1.0]heptane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A similar compound without the bromine atoms, used as a reference in studying the reactivity of 1,6-Dibromobicyclo[4.1.0]heptane.
7,7-Dibromobicyclo[4.1.0]heptane: Another brominated derivative with bromine atoms at different positions, used for comparative studies.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Properties
CAS No. |
85739-35-1 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
1,6-dibromobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10Br2/c8-6-3-1-2-4-7(6,9)5-6/h1-5H2 |
InChI Key |
YMVGBLYVLBUYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2(C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
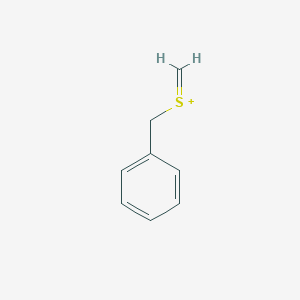

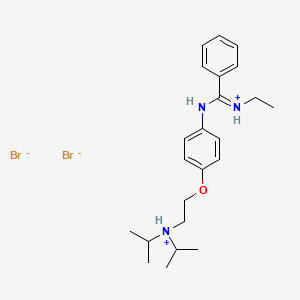
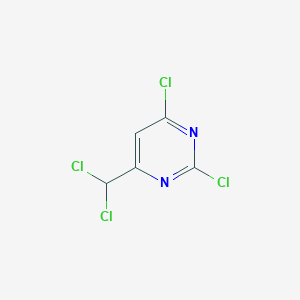
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
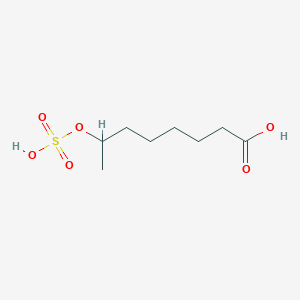
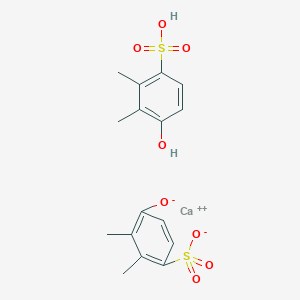
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
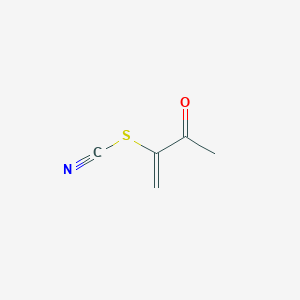

![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)


